molecular formula C17H15FN2O2 B11796524 Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11796524
M. Wt: 298.31 g/mol
InChI Key: YUUGLKLIVSVHNP-UHFFFAOYSA-N
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Description

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a propyl ester group, a fluorophenyl group, and a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole hydrides.

Scientific Research Applications

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid: Similar structure but lacks the propyl ester group.

    4,5-Difluoroimidazole: Contains a difluoroimidazole core instead of a benzimidazole core.

    2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole: Contains a dimethylimidazole core.

Uniqueness

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the propyl ester group, which can influence its solubility, stability, and biological activity. The fluorophenyl group also enhances its binding affinity and specificity for molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

propyl 2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-9-22-17(21)12-5-8-14-15(10-12)20-16(19-14)11-3-6-13(18)7-4-11/h3-8,10H,2,9H2,1H3,(H,19,20)

InChI Key

YUUGLKLIVSVHNP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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